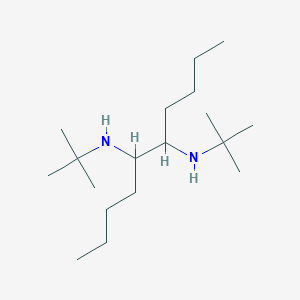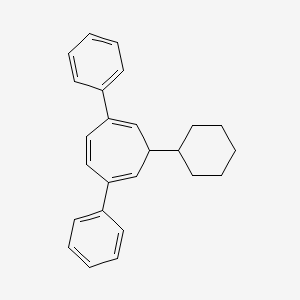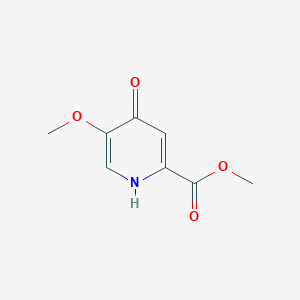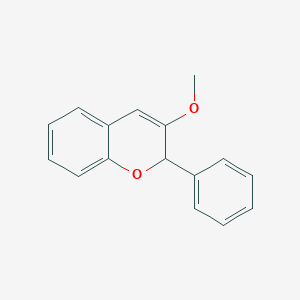
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine is an organic compound with the molecular formula C18H38N2 It is characterized by the presence of two tert-butyl groups attached to a decane backbone, specifically at the 5th and 6th positions, with amine groups at these positions as well
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5,N~6~-Di-tert-butyldecane-5,6-diamine typically involves the alkylation of decane with tert-butyl groups followed by the introduction of amine groups. One common method involves the use of tert-butyl chloride and a suitable base to introduce the tert-butyl groups. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of N5,N~6~-Di-tert-butyldecane-5,6-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of new functional groups in place of tert-butyl groups.
Applications De Recherche Scientifique
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N5,N~6~-Di-tert-butyldecane-5,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar structure but with an ethylene backbone.
5,6-Di-tert-butyldecane: Lacks the amine groups, making it less reactive in certain chemical reactions.
Uniqueness
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine is unique due to the presence of both tert-butyl and amine groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
63174-24-3 |
|---|---|
Formule moléculaire |
C18H40N2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
5-N,6-N-ditert-butyldecane-5,6-diamine |
InChI |
InChI=1S/C18H40N2/c1-9-11-13-15(19-17(3,4)5)16(14-12-10-2)20-18(6,7)8/h15-16,19-20H,9-14H2,1-8H3 |
Clé InChI |
JDSFHAATDQBUBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(CCCC)NC(C)(C)C)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14503636.png)
![4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol](/img/structure/B14503647.png)




![5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione](/img/structure/B14503677.png)


![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)
